Mass Spectrometric Differentiation: 3 Da Mass Shift Enables Unambiguous Quantification
Cyclopropylmethyl bromide-d3 provides a definitive +3 Da mass shift relative to the unlabeled analyte, cyclopropylmethyl bromide, in mass spectrometry . This isotopic delta is sufficient to resolve the analyte and internal standard peaks in the mass analyzer, allowing for precise quantification without spectral overlap. In contrast, non-isotopic structural analogs often produce different fragmentation patterns and ion ratios, introducing variability in response factors [1].
| Evidence Dimension | Molecular Mass Difference in MS Detection |
|---|---|
| Target Compound Data | Molecular Weight: 138.02 g/mol (C4H4D3Br) |
| Comparator Or Baseline | Cyclopropylmethyl bromide: 135.00 g/mol (C4H7Br) |
| Quantified Difference | +3.02 Da (+2.2% increase) |
| Conditions | Electrospray ionization (ESI) or electron impact (EI) mass spectrometry |
Why This Matters
This mass difference is the fundamental requirement for accurate, matrix-corrected quantification in SID-MS, a capability that unlabeled compounds or non-isotopic analogs cannot provide.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
